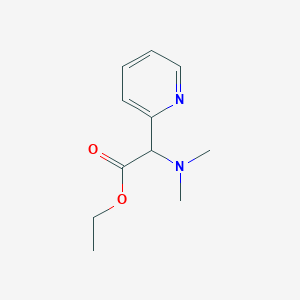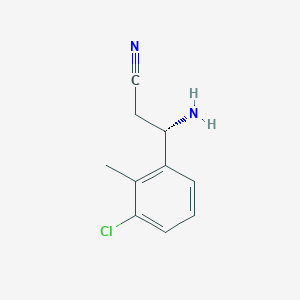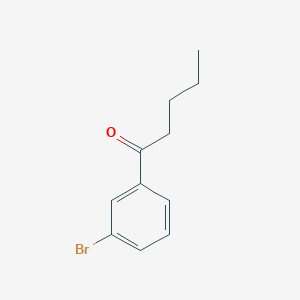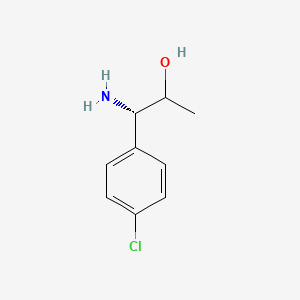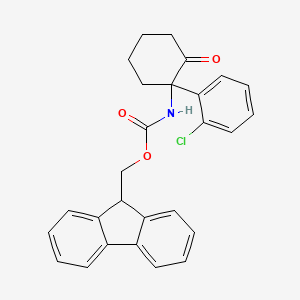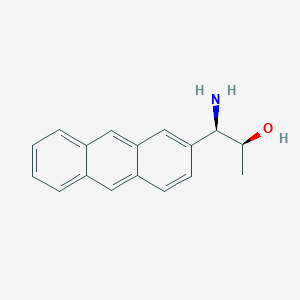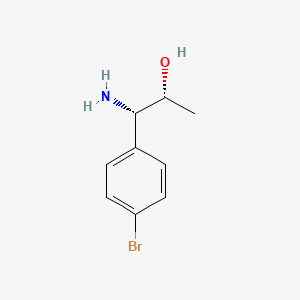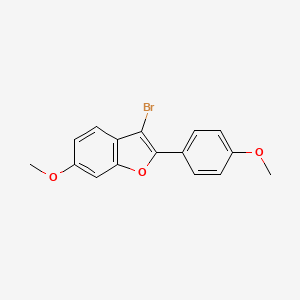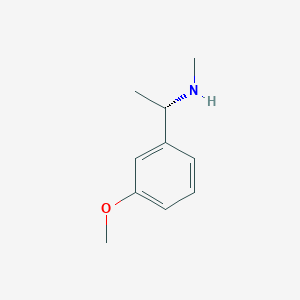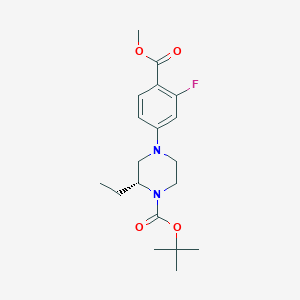
Tert-butyl (R)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Métodos De Preparación
The synthesis of tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate include other piperazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The unique combination of functional groups in tert-butyl ®-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C19H27FN2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-ethyl-4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-6-13-12-21(9-10-22(13)18(24)26-19(2,3)4)14-7-8-15(16(20)11-14)17(23)25-5/h7-8,11,13H,6,9-10,12H2,1-5H3/t13-/m1/s1 |
Clave InChI |
ZDUXHLIANZUWBR-CYBMUJFWSA-N |
SMILES isomérico |
CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
SMILES canónico |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


